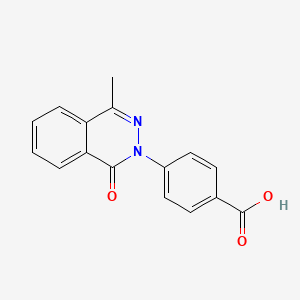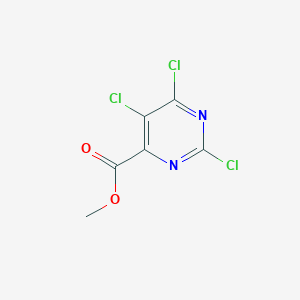
Methyl 2,5,6-trichloropyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5,6-trichloropyrimidine-4-carboxylate is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a six-membered ring structure composed of four carbon atoms and two nitrogen atoms at positions 1 and 3 in the ring. Pyrimidines are important in many biological processes and are substructures of many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multicomponent reactions, as seen in the study of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, where a one-pot, three-component condensation was performed under mild conditions . Similarly, the Atwal-Biginelli cyclocondensation reaction is used to synthesize alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylates and their tautomers . These methods could potentially be adapted for the synthesis of methyl 2,5,6-trichloropyrimidine-4-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray diffraction crystallography, as demonstrated for various pyrimidine compounds . The pyrimidine ring is typically planar, and substituents on the ring can influence the electronic structure and physical properties of the molecule. For methyl 2,5,6-trichloropyrimidine-4-carboxylate, one would expect the presence of chlorine substituents to significantly affect the molecule's reactivity and interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, depending on the functional groups present. The reactivity of the chlorine atoms in methyl 2,5,6-trichloropyrimidine-4-carboxylate would likely make it a versatile intermediate for further chemical transformations. For instance, the chloro groups could be displaced by nucleophiles, or the carboxylate group could participate in esterification or amidation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing groups like chlorine can affect the acidity of protons adjacent to the carbonyl group in the carboxylate. Theoretical studies, including density functional theory (DFT) calculations, can provide insights into the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) of these molecules . These properties are crucial for understanding the behavior of the compound in different environments and can guide the development of new materials or drugs.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions : It has been used in the synthesis and reaction studies of heterocyclic compounds. For example, Kappe and Roschger (1989) explored various reactions of tetrahydropyrimidine-5-carboxylic acid derivatives, investigating the methylation and acylation on certain derivatives and the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines (Kappe & Roschger, 1989).
Antimicrobial Evaluation : Shastri (2019) prepared a series of tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acids, which demonstrated significant to moderate antibacterial activity and promising antifungal activity (Shastri, 2019).
Biological Activity and Drug Development : Research by Palanki et al. (2000) on the pyrimidine portion of certain compounds found that the carboxamide group at the 5-position of the pyrimidine ring is critical for biological activity, with implications for drug development (Palanki et al., 2000).
Synthesis of Novel Compounds : Nishimura et al. (2011) synthesized a mixture of alkyl 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylate and its tautomeric isomer, contributing to the molecular diversity of related derivatives (Nishimura et al., 2011).
Transformation into Novel Compounds : Shutalev et al. (2008) demonstrated the transformation of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate into a novel tricyclic compound via a cascade reaction (Shutalev et al., 2008).
Exploration of Tautomers : Cho et al. (2018) conducted experimental and theoretical studies on the thermodynamics and properties of tautomers of dihydropyrimidine-5-carboxylates, revealing effects of temperature, solvent, and concentration on these compounds (Cho et al., 2018).
Propriétés
IUPAC Name |
methyl 2,5,6-trichloropyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3N2O2/c1-13-5(12)3-2(7)4(8)11-6(9)10-3/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFOOGACHSHHSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC(=N1)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289797 |
Source


|
| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
CAS RN |
89284-85-5 |
Source


|
| Record name | 89284-85-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64342 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2,5,6-trichloropyrimidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

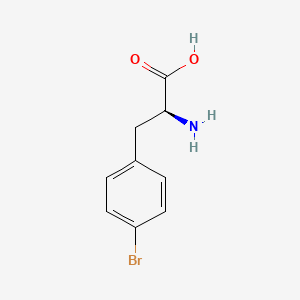
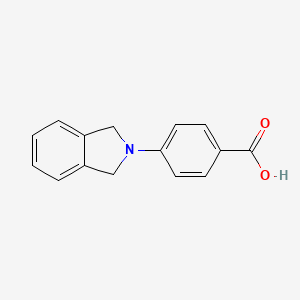
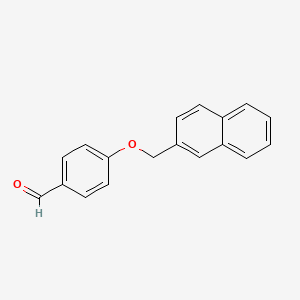

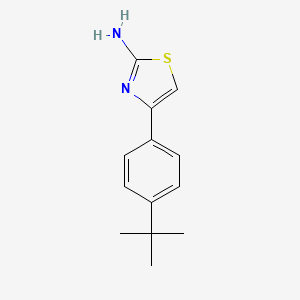
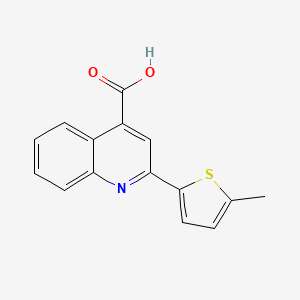
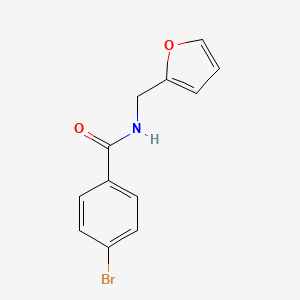
![1-[2-(2-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1331040.png)
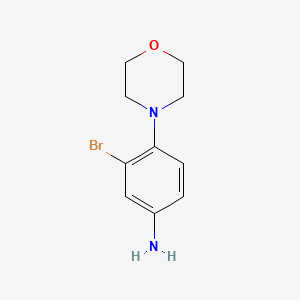
![2-(2-furoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1331042.png)
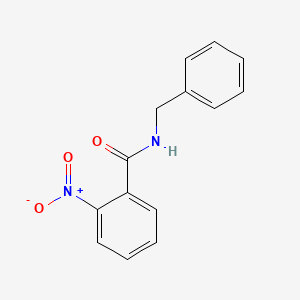
![(2S)-1-{[4-(tert-butyl)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1331046.png)
![2-((1H-Benzo[d]imidazol-2-yl)thio)acetohydrazide](/img/structure/B1331050.png)
